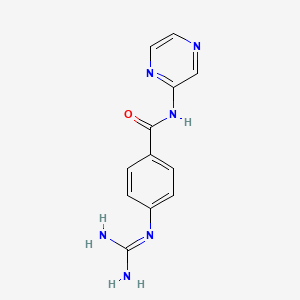
4-Carbamimidamido-N-(2-pyrazinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Guanidino-N-(pyrazin-2-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidino group attached to a benzamide moiety, with a pyrazinyl substituent. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Guanidino-N-(pyrazin-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with pyrazine-2-carboxylic acid under specific conditions. The guanidino group can be introduced using guanidine derivatives. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Guanidino-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidino or pyrazinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Guanidino-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds with biological molecules, while the pyrazinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Guanidino-N-(pyrimidin-2-yl)benzamide: This compound has a pyrimidinyl group instead of a pyrazinyl group.
4-Guanidino-N-(pyridin-2-yl)benzamide: This compound features a pyridinyl group in place of the pyrazinyl group.
Uniqueness
4-Guanidino-N-(pyrazin-2-yl)benzamide is unique due to the presence of the pyrazinyl group, which imparts distinct chemical and biological properties compared to its analogs. The pyrazinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N6O |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C12H12N6O/c13-12(14)17-9-3-1-8(2-4-9)11(19)18-10-7-15-5-6-16-10/h1-7H,(H4,13,14,17)(H,16,18,19) |
InChI Key |
IPYKZSWZYCARDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
![2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
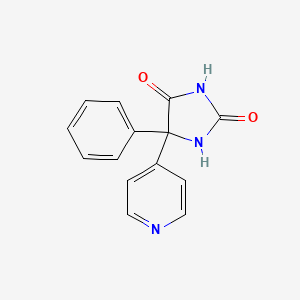
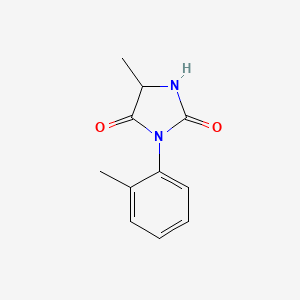
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
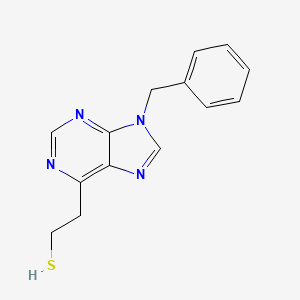

![1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid](/img/structure/B15217582.png)
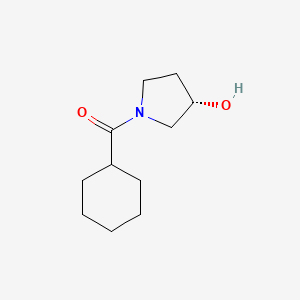
![N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide](/img/structure/B15217604.png)

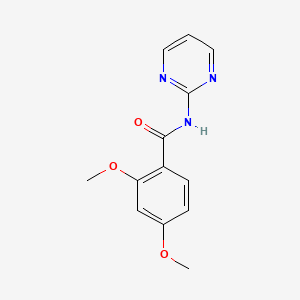

![Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-](/img/structure/B15217625.png)
